molecular formula C24H28N2O3S B4977728 ethyl 4-(5-isopropyl-4-methoxy-2-methylphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

ethyl 4-(5-isopropyl-4-methoxy-2-methylphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B4977728
M. Wt: 424.6 g/mol
InChI Key: UWGMRDRTYCMFIL-UHFFFAOYSA-N
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Description

Research into complex pyrimidine derivatives, like the one mentioned, often aims to explore novel therapeutic agents or materials with unique properties. Pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene, serves as a backbone for many pharmaceuticals and agrochemicals. The addition of specific functional groups (e.g., ethyl, isopropyl, methoxy, methyl, phenyl, and thioxo groups) can significantly alter the chemical behavior, making it a candidate for varied applications in drug development and material science.

Synthesis Analysis

Synthesis of complex pyrimidine derivatives usually involves multi-component reactions, such as the Biginelli reaction, which is a one-pot synthesis method combining an aldehyde, β-keto ester, and urea or thiourea to form dihydropyrimidinones. Variations in substituents and reaction conditions allow for the synthesis of a wide range of substituted pyrimidines. For example, the synthesis of related compounds often utilizes condensation reactions facilitated by catalysts or under specific conditions to achieve high yields and purity (Hocková et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is commonly determined using spectroscopic methods (IR, NMR) and crystallography. These techniques provide insights into the arrangement of atoms, functional groups, and overall geometry of the molecule. X-ray crystallography, in particular, can offer detailed information on the molecular and crystal structure, revealing the conformation and relative positioning of the various substituents around the pyrimidine core (Nagarajaiah & Begum, 2012).

properties

IUPAC Name

ethyl 4-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-6-29-23(27)20-21(16-10-8-7-9-11-16)25-24(30)26-22(20)18-13-17(14(2)3)19(28-5)12-15(18)4/h7-14,22H,6H2,1-5H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGMRDRTYCMFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2C)OC)C(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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